molecular formula C16H18FNO3S B6375361 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% CAS No. 1261931-04-7

4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95%

Cat. No. B6375361
CAS RN: 1261931-04-7
M. Wt: 323.4 g/mol
InChI Key: GGPFQSJDKNHDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% (4-BSFP) is an organic compound with a wide range of applications in scientific research. It is a derivative of the phenol group, and is soluble in a variety of organic solvents. 4-BSFP has been used in a variety of applications, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a fluorescent probe for biological imaging.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic synthesis. 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% can be used as a catalyst for the synthesis of various organic compounds, such as pharmaceuticals and other biologically active compounds. It has also been used as a fluorescent probe for biological imaging. This involves the use of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% to label molecules of interest in order to visualize them in living cells or tissues.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% is not completely understood. It is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to synthesize various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% are not well understood. In general, it is believed that the compound does not have any significant effects on the body. However, there is some evidence that suggests that it may have some effects on the central nervous system and the immune system.

Advantages and Limitations for Lab Experiments

The use of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. First, it is relatively inexpensive to synthesize, making it an attractive option for researchers. Second, it is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. Finally, it has a wide range of applications, making it a versatile reagent.
However, there are some limitations to the use of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% in laboratory experiments. For example, the compound is not very stable, which can make it difficult to store for long periods of time. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to predict the results of experiments.

Future Directions

There are several potential future directions for the use of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% in scientific research. One potential direction is the use of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% as an imaging agent for medical imaging. This could allow for the visualization of tissues and cells in vivo, which could be used to diagnose and treat a variety of diseases. Additionally, 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% could be used as a fluorescent probe for the study of cellular metabolism. This could allow researchers to gain a better understanding of how cells use energy and how they respond to changes in their environment. Finally, 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% could be used to develop new drugs and drug delivery systems. This could allow researchers to develop more efficient and effective treatments for a variety of diseases.

Synthesis Methods

4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with 3-fluorobenzaldehyde in the presence of an acid catalyst. This reaction produces 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% as the major product and a small amount of side products. The second step of the synthesis involves the purification of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% from the reaction mixture. This can be done by recrystallization from a mixture of methanol and water. The final step of the synthesis involves the determination of the purity of the compound by HPLC analysis.

properties

IUPAC Name

N-tert-butyl-3-(2-fluoro-4-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)14-8-7-12(19)10-15(14)17/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPFQSJDKNHDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol

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